molecular formula C17H14F2N2O B12475902 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12475902
M. Wt: 300.30 g/mol
InChI Key: FNGVIWAWPSSJDP-UHFFFAOYSA-N
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Description

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Similar compounds to 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide include other indole derivatives with fluorine substitutions. These compounds share structural similarities but differ in their biological activities and applications. Examples include:

  • 5-fluoro-3-phenyl-1H-indole-2-carboxamide
  • 4-fluoro-1H-indole-2-carboxamide
  • 5-fluoro-1H-indole-2-carboxamide

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C17H14F2N2O

Molecular Weight

300.30 g/mol

IUPAC Name

5-fluoro-N-[2-(4-fluorophenyl)ethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C17H14F2N2O/c18-13-3-1-11(2-4-13)7-8-20-17(22)16-10-12-9-14(19)5-6-15(12)21-16/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

FNGVIWAWPSSJDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F)F

Origin of Product

United States

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